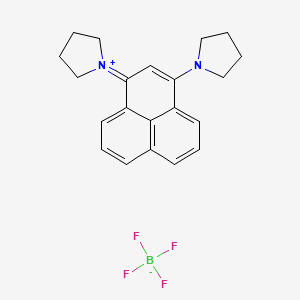
1-(3-tetrahydro-1H-pyrrol-1-yl-1H-phenalen-1-yliden)tetrahydro-1H-pyrroliumtetrafluoroborate
描述
1-(3-tetrahydro-1H-pyrrol-1-yl-1H-phenalen-1-yliden)tetrahydro-1H-pyrroliumtetrafluoroborate is a useful research compound. Its molecular formula is C21H23BF4N2 and its molecular weight is 390.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Tetrahydro-1H-pyrrol-1-yl-1H-phenalen-1-yliden)tetrahydro-1H-pyrroliumtetrafluoroborate, commonly referred to as THPP, is a complex organic compound notable for its potential biological activities. This article explores the biological activity of THPP, examining its chemical properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C21H23BF4N2
- Molecular Weight : 390.23 g/mol
- CAS Number : 28275-89-0
The structure of THPP features a tetrahydropyrrole moiety linked to a phenalenylidene group, which contributes to its unique reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H23BF4N2 |
| Molecular Weight | 390.23 g/mol |
| CAS Number | 28275-89-0 |
| Synonyms | THPP |
THPP exhibits various biological activities that may be attributed to its structural components. Key mechanisms include:
- Antimicrobial Activity : Studies indicate that compounds with similar structures to THPP possess antimicrobial properties, potentially due to their ability to disrupt microbial membranes.
- Photosensitizing Properties : The phenalenone structure is known for its capability to generate reactive oxygen species (ROS) upon light activation, which can be harnessed for photodynamic therapy (PDT) applications in cancer treatment .
- Cellular Interaction : THPP may interact with cellular targets such as proteins and nucleic acids, influencing cellular signaling pathways and gene expression.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of THPP against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Photosensitization Research
Research conducted by Myrzakhmetov et al. (2020) focused on the photosensitizing capabilities of phenalenone derivatives, including THPP. The study found that these compounds could effectively produce singlet oxygen when exposed to light, enhancing their application in PDT .
Table 2: Summary of Biological Activities
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of phenalenone derivatives. For instance, modifications that increase lipophilicity may improve membrane permeability, thereby enhancing antimicrobial efficacy.
属性
IUPAC Name |
1-(3-pyrrolidin-1-ium-1-ylidenephenalen-1-yl)pyrrolidine;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N2.BF4/c1-2-12-22(11-1)19-15-20(23-13-3-4-14-23)18-10-6-8-16-7-5-9-17(19)21(16)18;2-1(3,4)5/h5-10,15H,1-4,11-14H2;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTDAFCOWIKHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCN(C1)C2=CC(=[N+]3CCCC3)C4=CC=CC5=C4C2=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















